2-(2H-2,3,4,5-Tetraazolyl)-3-((2,4-difluorophenyl)amino)prop-2-enenitrile
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Description
2-(2H-2,3,4,5-Tetraazolyl)-3-((2,4-difluorophenyl)amino)prop-2-enenitrile, also known as TATPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in a wide range of fields, including medicinal chemistry, biochemistry, and materials science. TATPP is a synthetic compound that belongs to the class of tetrazole-based molecules, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Based on the information gathered from recent scientific publications, here is a comprehensive analysis of the potential scientific research applications of “2-(2H-2,3,4,5-Tetraazolyl)-3-((2,4-difluorophenyl)amino)prop-2-enenitrile”, focusing on unique applications derived from the properties of tetrazoles and difluorophenyl compounds:
Catalysis and Energetic Materials
Tetrazoles are known for their significant applications as catalysts and energetic materials. They are valued for their performance, reusability, stability, and environmental considerations such as wastewater treatment .
Material and Medicinal Chemistry
The chemistry of tetrazoles is diverse, with applications in material and medicinal chemistry. They act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values .
Medicine and Agriculture
Tetrazole derivatives are used in medicine and agriculture as drugs, explosives, and other functional materials due to their special structure .
Biological Research
2,5-diaryl tetrazoles have excellent optical properties, making them useful in biological research as fluorogenic sensors to detect biomolecules in their native environment .
Pharmacological Screening
Difluorophenyl compounds have been investigated for their antifungal, anti-inflammatory, and antioxidant activities. A series of difluoro phenyl pyrazole chalcone has shown promising results in these areas .
Structural and Redox Properties
Difluorophenyl substituents affect structural and redox properties. Research into fluorinated organic radicals has led to the synthesis and characterization of novel difluorophenyl-substituted radicals with potential applications in various fields .
Medicinal Chemistry
Heterocyclic compounds like difluorophenyl derivatives have a wide range of uses in medicinal chemistry due to their synthetic utility and increasing numbers from extensive research .
properties
IUPAC Name |
(Z)-3-(2,4-difluoroanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N6/c11-7-1-2-9(8(12)3-7)14-5-6(4-13)10-15-17-18-16-10/h1-3,5,14H,(H,15,16,17,18)/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIUEFICGIICPM-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=C(C#N)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N/C=C(/C#N)\C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-2,3,4,5-Tetraazolyl)-3-((2,4-difluorophenyl)amino)prop-2-enenitrile |
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